molecular formula C12H9IN2O2 B14908436 N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14908436
M. Wt: 340.12 g/mol
InChI Key: QCQAHTADKIMUMK-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an iodophenyl group attached to a dihydropyridine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as N,N-dimethylacetamide (DMAc) at elevated temperatures .

Industrial production methods for this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities.

Chemical Reactions Analysis

N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran, as well as catalysts like palladium and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

N-(3-iodophenyl)-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C12H9IN2O2/c13-9-2-1-3-10(6-9)15-12(17)8-4-5-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17)

InChI Key

QCQAHTADKIMUMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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